molecular formula C16H18N2O3S2 B6574861 N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1202989-98-7

N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6574861
CAS No.: 1202989-98-7
M. Wt: 350.5 g/mol
InChI Key: DJWQGBPITAQCMO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 1058249-52-7, C₁₈H₂₂N₂O₃S₂, MW: 378.51 g/mol) features a thiophene-substituted cyclopropane core linked to a sulfamoylphenylacetamide scaffold (Fig. 1). Key structural elements include:

  • Cyclopropane ring: Enhances metabolic stability and conformational rigidity compared to larger rings like cyclopentane .
  • Sulfamoyl group: Enhances solubility and mimics sulfonamide pharmacophores, commonly associated with antimicrobial or enzyme-inhibitory activity .
  • Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets.

Potential Applications: While direct biological data for this compound are unavailable in the provided evidence, structural analogs with sulfonamide/amide motifs are reported in antimicrobial () and kinase-targeting contexts (), suggesting plausible therapeutic relevance .

Properties

IUPAC Name

N-[4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12(19)18-13-4-6-14(7-5-13)23(20,21)17-11-16(8-9-16)15-3-2-10-22-15/h2-7,10,17H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWQGBPITAQCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe sulfamoyl phenyl acetamide moiety is then attached through a series of condensation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are crucial for its binding affinity to enzymes and receptors. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

The table below highlights critical distinctions between the target compound and related molecules:

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound (BG02043, ) Thiophene-cyclopropane Sulfamoyl, acetamide 378.51 Cyclopropane rigidity, thiophene π-system
BG02044 () Thiophene-methyl-triazole Triazole, carboxamide 312.39 Triazole (metabolic resistance), dimethylphenyl lipophilicity
N-(4-Methoxyphenyl)acetamide () Methoxyphenylacetamide Methoxy, acetamide 179.20 Enhanced lipophilicity, antimicrobial potential
N-[1-(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}phenyl)cyclopropyl]acetamide () Piperazine-pyrimidine Piperazine, pyrimidine, acetamide 377.47 Piperazine (basic, solubility), pyrimidine (kinase binding)
Structural and Functional Insights:

Cyclopropane vs. Larger Rings: The cyclopropane in BG02043 reduces steric hindrance compared to BG02044’s cyclopentane analog (unpublished, inferred from ). This may improve target binding efficiency. Cyclopropane’s strain energy can enhance reactivity or metabolic stability relative to non-strained systems .

Sulfamoyl vs. Triazole/Carboxamide :

  • The sulfamoyl group in BG02043 offers superior solubility (logP ~2.1 predicted) compared to BG02044’s triazole-carboxamide (logP ~3.5), which may favor bioavailability .
  • Sulfonamides are historically linked to antimicrobial activity (e.g., sulfa drugs), whereas triazoles are associated with antifungal and kinase-inhibitory roles .

Thiophene vs. Methoxyphenyl/Pyrimidine :

  • Thiophene’s electron-rich aromatic system may improve π-π interactions with hydrophobic enzyme pockets compared to the methoxyphenyl group in .
  • Pyrimidine in introduces hydrogen-bonding capacity for kinase inhibition, a feature absent in BG02043.

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